molecular formula C23H18N4O4 B14115971 (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No.: B14115971
M. Wt: 414.4 g/mol
InChI Key: MASFNRNTXYXRSI-UHFFFAOYSA-N
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Description

(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzo[d][1,3]dioxole ring, a quinazolinone moiety, and a urea linkage, making it an interesting subject for chemical research and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea typically involves multi-step organic reactions. The starting materials often include benzo[d][1,3]dioxole derivatives and quinazolinone precursors. The key steps in the synthesis may involve:

    Formation of the benzo[d][1,3]dioxole ring: This can be achieved through cyclization reactions involving catechol derivatives.

    Synthesis of the quinazolinone moiety: This step often involves the condensation of anthranilic acid derivatives with benzylamines.

    Coupling reaction: The final step involves the coupling of the benzo[d][1,3]dioxole derivative with the quinazolinone intermediate using urea as a linking agent under specific conditions such as the presence of catalysts and controlled temperature.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: Compounds with similar quinazolinone structures.

    Benzo[d][1,3]dioxole derivatives: Compounds containing the benzo[d][1,3]dioxole ring.

    Urea derivatives: Compounds with urea linkages.

Uniqueness

(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is unique due to its combination of these three distinct moieties, which may confer unique chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C23H18N4O4

Molecular Weight

414.4 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(3-benzyl-2-oxoquinazolin-4-yl)urea

InChI

InChI=1S/C23H18N4O4/c28-22(24-16-10-11-19-20(12-16)31-14-30-19)26-21-17-8-4-5-9-18(17)25-23(29)27(21)13-15-6-2-1-3-7-15/h1-12H,13-14H2,(H2,24,26,28)

InChI Key

MASFNRNTXYXRSI-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=C4C=CC=CC4=NC(=O)N3CC5=CC=CC=C5

Origin of Product

United States

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